An In-depth Technical Guide to 18:0 (9,10-dibromo) PC
An In-depth Technical Guide to 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid that serves as a powerful tool in biophysical and structural biology research. This brominated phosphatidylcholine is particularly valuable for investigating the structure and function of membrane-associated proteins and lipid bilayers. The introduction of bromine atoms onto the acyl chains of the stearic acid moieties provides a unique set of properties that are leveraged in advanced analytical techniques such as fluorescence quenching and X-ray anomalous diffraction. This guide provides a comprehensive overview of the technical details, experimental applications, and methodologies associated with the use of 18:0 (9,10-dibromo) PC.
Physicochemical Properties
18:0 (9,10-dibromo) PC is a derivative of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with two bromine atoms attached to each of the stearoyl chains at the 9th and 10th carbon positions. These heavy atoms significantly alter the electron density of the acyl chains without dramatically changing the overall physicochemical behavior of the lipid compared to its unsaturated counterparts.
Quantitative Data
| Property | Value | References |
| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2] |
| Synonyms | 18:0 (9,10-dibromo) PC, di(9,10-dibromo)stearoyl PC | [1] |
| CAS Number | 217075-01-9 | [1][2] |
| Molecular Formula | C44H84Br4NO8P | [1] |
| Molecular Weight | 1105.73 g/mol | [1] |
| Physical State | Powder or solid | [1] |
| Purity | Typically >99% | [1] |
| Storage | -20°C in a dry environment | [1] |
| Solubility | Soluble in chloroform and other organic solvents. Forms vesicles in aqueous solutions. | [3] |
| Hydrophobic Thickness of Bilayer | ~27 Å | |
| Average Distance of Br from Glycerol Backbone | ~7.2 Å |
Key Applications and Experimental Protocols
The unique properties of 18:0 (9,10-dibromo) PC make it an invaluable tool in two primary areas of membrane research: fluorescence quenching for determining the depth of membrane penetration and X-ray anomalous diffraction for high-resolution structural studies of lipid bilayers.
Fluorescence Quenching Parallax Method
Principle: The parallax method is a fluorescence quenching technique used to determine the depth of a fluorescent probe within a lipid membrane.[4][5][6] By incorporating a quencher, in this case, the bromine atoms of 18:0 (9,10-dibromo) PC, at a known depth within the membrane, the quenching of a nearby fluorophore can be measured. By using a series of brominated lipids with bromine atoms at different positions along the acyl chain, a depth profile of the fluorophore can be constructed.
Experimental Protocol:
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Liposome Preparation:
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Prepare a lipid mixture containing the desired ratio of a non-brominated matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and 18:0 (9,10-dibromo) PC in an organic solvent (typically chloroform).
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The protein or peptide of interest, containing an intrinsic (e.g., tryptophan) or extrinsic fluorophore, is added to the lipid mixture.
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The organic solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
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The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
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The lipid film is hydrated with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
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To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[7][8][9]
-
-
Fluorescence Measurement:
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The fluorescence emission spectrum of the fluorophore-containing protein or peptide in the liposomes is recorded in the absence of the brominated lipid (100% matrix lipid). This serves as the reference (F₀).
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The fluorescence emission spectrum is then recorded for samples containing increasing mole fractions of 18:0 (9,10-dibromo) PC.
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The degree of fluorescence quenching (F/F₀) is calculated for each concentration of the quencher.
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-
Data Analysis (Parallax Method):
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The quenching data is analyzed using the parallax method equations to calculate the distance of the fluorophore from the center of the bilayer. This involves comparing the quenching efficiencies of lipids brominated at different depths.[4]
-
X-ray Anomalous Diffraction
Principle: X-ray anomalous diffraction is a technique used to determine the phases of diffracted X-rays, which is a major challenge in crystallography.[10][11][12] By using atoms that exhibit significant anomalous scattering at specific X-ray wavelengths (in this case, bromine), the phase information can be retrieved. 18:0 (9,10-dibromo) PC is used to label lipid bilayers, allowing for the direct determination of the electron density profile of the membrane.[10][11]
Experimental Protocol:
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Sample Preparation:
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18:0 (9,10-dibromo) PC is dissolved in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and trifluoroethanol).
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The lipid solution is deposited onto a flat substrate (e.g., a silicon wafer) to form a thin, uniform film.
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The solvent is evaporated under a stream of nitrogen and then under vacuum.
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The lipid film is hydrated in a controlled humidity chamber to form well-oriented lipid multilayers. The hydration level can be controlled to induce different lipid phases.
-
-
X-ray Diffraction Data Collection:
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The hydrated lipid sample is mounted on a goniometer in an X-ray beamline, typically at a synchrotron source which provides tunable X-ray wavelengths.
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Diffraction patterns are collected at multiple X-ray wavelengths around the bromine K-absorption edge. This is crucial for maximizing the anomalous signal.
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The sample is typically rotated during data collection to obtain a complete diffraction pattern.
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-
Data Analysis:
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The intensities of the Bragg reflections are measured from the diffraction patterns at each wavelength.
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The anomalous scattering factors for bromine are used to solve the phase problem and calculate the electron density profile of the lipid bilayer.
-
This allows for the precise localization of the bromine atoms and, by extension, the conformation of the lipid acyl chains within the bilayer.
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Signaling Pathways and Logical Relationships
While 18:0 (9,10-dibromo) PC is not directly involved in signaling pathways as an endogenous molecule, its use in research helps to elucidate the structural basis of signaling events at the membrane. For example, by determining the precise location and orientation of a transmembrane receptor's domains, researchers can infer how ligand binding might induce conformational changes that propagate a signal across the membrane.
The logical relationship in its application is based on the principle of using a labeled molecule to probe the structure of a larger assembly.
Conclusion
18:0 (9,10-dibromo) PC is a highly specialized and powerful tool for researchers in membrane biology, biophysics, and drug development. Its ability to act as a heavy-atom label for X-ray diffraction and as a quencher for fluorescence studies provides a unique avenue for obtaining high-resolution structural and topographical information about membrane proteins and lipid bilayers. The detailed experimental protocols and the understanding of the underlying principles outlined in this guide are intended to facilitate the effective use of this valuable research reagent.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1,2-DI-(9,10-DIBROMO)STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE;18:0 (9;10DIBROMO) PC | 217075-01-9 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
